3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a difluoromethyl group, and a pyrazole ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles like alkyl halides, in the presence of bases such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrazole derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
3-Amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-Amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(difluoromethyl)-1H-pyridin-2-one
Comparison: Compared to similar compounds, 3-amino-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for targeted applications. For instance, the presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, which is advantageous in pharmaceutical development.
Properties
Molecular Formula |
C5H5F2N3O2 |
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Molecular Weight |
177.11 g/mol |
IUPAC Name |
5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)10-2(4(11)12)1-3(8)9-10/h1,5H,(H2,8,9)(H,11,12) |
InChI Key |
LPNYBGWGGZLJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1N)C(F)F)C(=O)O |
Origin of Product |
United States |
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